molecular formula C9H15ClO B14648402 5-Chloro-2-(propan-2-yl)hex-4-enal CAS No. 54814-20-9

5-Chloro-2-(propan-2-yl)hex-4-enal

Cat. No.: B14648402
CAS No.: 54814-20-9
M. Wt: 174.67 g/mol
InChI Key: KRVRWWSHAIEGNN-UHFFFAOYSA-N
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Description

5-Chloro-2-(propan-2-yl)hex-4-enal is an organic compound characterized by the presence of a chlorine atom, an isopropyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(propan-2-yl)hex-4-enal typically involves the chlorination of a suitable precursor, followed by the introduction of the isopropyl group and the formation of the aldehyde functional group. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propan-2-yl)hex-4-enal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-2-(propan-2-yl)hex-4-enoic acid.

    Reduction: 5-Chloro-2-(propan-2-yl)hex-4-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(propan-2-yl)hex-4-enal has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yl)hex-4-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom and isopropyl group may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
  • 2-Isopropenyl-5-methyl-4-hexenal

Uniqueness

5-Chloro-2-(propan-2-yl)hex-4-enal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses.

Properties

CAS No.

54814-20-9

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

5-chloro-2-propan-2-ylhex-4-enal

InChI

InChI=1S/C9H15ClO/c1-7(2)9(6-11)5-4-8(3)10/h4,6-7,9H,5H2,1-3H3

InChI Key

KRVRWWSHAIEGNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C(C)Cl)C=O

Origin of Product

United States

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